molecular formula C12H18N2O4S B2373185 N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1334369-40-2

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2373185
CAS No.: 1334369-40-2
M. Wt: 286.35
InChI Key: TVTSBZZCVIHJAG-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a combination of hydroxy, methoxy, and thiophenyl groups, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of oxalyl chloride with the appropriate amines. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to control the reactivity of the intermediates. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The oxalamide moiety can be reduced to form amines.

    Substitution: The methoxy and thiophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or thiophenol under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce primary or secondary amines.

Scientific Research Applications

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the thiophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-3-methoxybenzyl)-n-p-tolyacetamide
  • N-(3-hydroxy-phenyl)-2-p-tolyloxy-acetamide
  • 4-bromo N-(2-hydroxy-3-methoxybenzyl)aniline

Uniqueness

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-(2-hydroxy-3-methoxy-2-methylpropyl)-N-(thiophen-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-12(17,8-18-2)7-14-11(16)10(15)13-6-9-4-3-5-19-9/h3-5,17H,6-8H2,1-2H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTSBZZCVIHJAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=CS1)(COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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